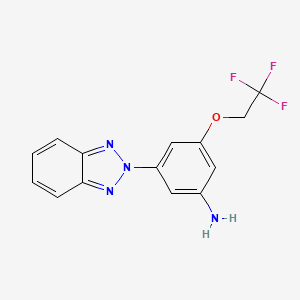

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTA-EG4 and is a derivative of benzotriazole. In

Applications De Recherche Scientifique

Kinetics and Catalysis

Research by Katritzky et al. (1995) on the isomerization of N-[(benzotriazol-1-yl)methyl]anilines into benzotriazol-2-yl derivatives demonstrates the reactivity and potential catalytic applications of benzotriazole derivatives. Their study highlights how environmental factors such as solvents and additives can significantly influence reaction rates and outcomes, which could be relevant for developing new catalytic processes or optimizing existing ones (Katritzky, Rachwał, Rachwal, & Frankenfeld, 1995).

UV Light Stabilization in Polymers

Kuila et al. (1999) synthesized a novel UV-light stabilizer capable of copolymerizing with engineering plastic monomers, demonstrating the utility of benzotriazole derivatives in enhancing material properties against UV degradation. This stabilizer, showing improved solubility and potential for creating more durable materials, underscores the importance of such compounds in material science and engineering (Kuila, Kvakovszky, Murphy, Vicari, Rood, Fritch, FritchJohn, Wellinghoff, & Timmons, 1999).

Chemical Synthesis and Derivatization

Wu et al. (2021) demonstrated the application of 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group in Ru(II)-catalyzed ortho-C-H imidation of benzaldehydes. This work illustrates the compound's versatility in facilitating direct functionalization of aromatic compounds, leading to a diverse synthesis of quinazoline and fused isoindolinone scaffolds, which are crucial for pharmaceutical and material sciences (Wu, Liu, Qi, Qiao, Lu, Ma, Zhou, & Zhang, 2021).

Novel Synthetic Methodologies

Katritzky et al. (1996) explored benzotriazole methodology for the synthesis of julolidines, providing insights into novel synthetic routes and the reactivity of benzotriazole derivatives. This research contributes to the development of new synthetic strategies in organic chemistry, highlighting the compound's role in enabling the synthesis of complex organic structures (Katritzky, Rachwal, Rachwał, & Abboud, 1996).

Electrophilic Nucleosides

Bae and Lakshman (2007) presented a class of O6-(benzotriazol-1-yl)inosine derivatives, showcasing the electrophilic properties and reactivity of benzotriazole derivatives toward nucleophiles. Their work underpins the potential of these compounds in nucleoside chemistry, which is vital for developing therapeutic agents and understanding biological mechanisms (Bae & Lakshman, 2007).

Propriétés

IUPAC Name |

3-(benzotriazol-2-yl)-5-(2,2,2-trifluoroethoxy)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N4O/c15-14(16,17)8-22-11-6-9(18)5-10(7-11)21-19-12-3-1-2-4-13(12)20-21/h1-7H,8,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEHQTWXDRFHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN(N=C2C=C1)C3=CC(=CC(=C3)N)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2H-1,2,3-Benzotriazol-2-YL)-5-(2,2,2-trifluoroethoxy)aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-4-[(E)-2-phenylethenyl]sulfonyl-2,3-dihydro-1,4-benzothiazine](/img/structure/B2758134.png)